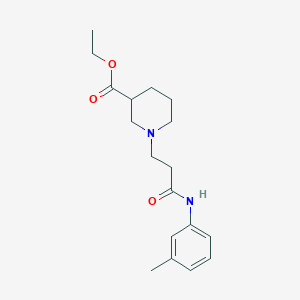![molecular formula C19H22FN3O B248217 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide, also known as FPPP, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor and has been studied extensively for its potential use in the treatment of various neurological disorders.
作用機序
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide acts as a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This results in increased dopaminergic neurotransmission, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypy in animal models, which are indicative of its dopaminergic effects. It has also been shown to increase the release of dopamine in the striatum and nucleus accumbens, which are key brain regions involved in reward processing.
実験室実験の利点と制限
One of the major advantages of using 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor, which allows for precise manipulation of the dopamine system. However, one of the limitations of using 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide is its potential for abuse and addiction, which requires careful handling and control in lab settings.
将来の方向性
There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be able to improve motor symptoms and reduce the need for dopaminergic medication. Another area of interest is its potential use as a tool in neuroscience research to study the dopamine system and its role in various neurological disorders. Additionally, further research is needed to better understand the long-term effects of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide on the brain and its potential for abuse and addiction.
合成法
The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide involves a multistep process that starts with the reaction of 2-fluorophenylpiperazine with 3-chloropropionyl chloride in the presence of a base to form 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-propionylpropanamide. This intermediate is then reacted with phenylmagnesium bromide to yield the final product, 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide.
科学的研究の応用
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been investigated for its potential use as a tool in neuroscience research to study the dopamine system.
特性
製品名 |
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide |
|---|---|
分子式 |
C19H22FN3O |
分子量 |
327.4 g/mol |
IUPAC名 |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)23-14-12-22(13-15-23)11-10-19(24)21-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
InChIキー |
LEJZBSRRMGQHIT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3F |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)


![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)



![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
